

Synthesis of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene

Cat. No.: B1333573

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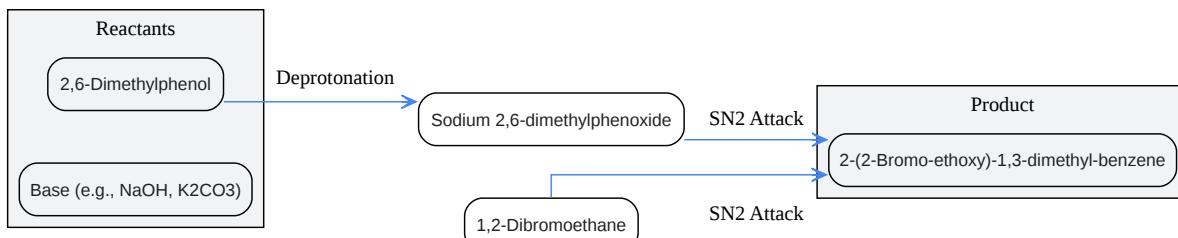
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene**, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. This document outlines the reaction pathway, provides a detailed experimental protocol, and presents key quantitative data.

Core Synthesis Pathway

The synthesis of **2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene** proceeds via the Williamson ether synthesis, an S_N2 reaction involving an alkoxide and an organohalide.^{[1][2]} In this specific synthesis, the sodium salt of 2,6-dimethylphenol (2,6-dimethylphenoxyde) acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane. The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more reactive phenoxyde.

The overall reaction is as follows:

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Caption: Williamson ether synthesis of **2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene**.

Quantitative Data

The following table summarizes key quantitative data for the reactants and the final product.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Properties
2,6-Dimethylphenol	576-26-1	C ₈ H ₁₀ O	122.16	White crystalline solid, m.p. 42-46 °C, b.p. 203 °C. [3][4]
1,2-Dibromoethane	106-93-4	C ₂ H ₄ Br ₂	187.86	Colorless liquid, b.p. 131 °C.
2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene	37136-92-8	C ₁₀ H ₁₃ BrO	229.11	For research use only.[5]

Experimental Protocol

This protocol is a generalized procedure based on the principles of Williamson ether synthesis and can be optimized for specific laboratory conditions.[6][7][8]

Materials:

- 2,6-Dimethylphenol
- 1,2-Dibromoethane
- Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
- Ethanol or Acetone (solvent)
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
- Brine solution

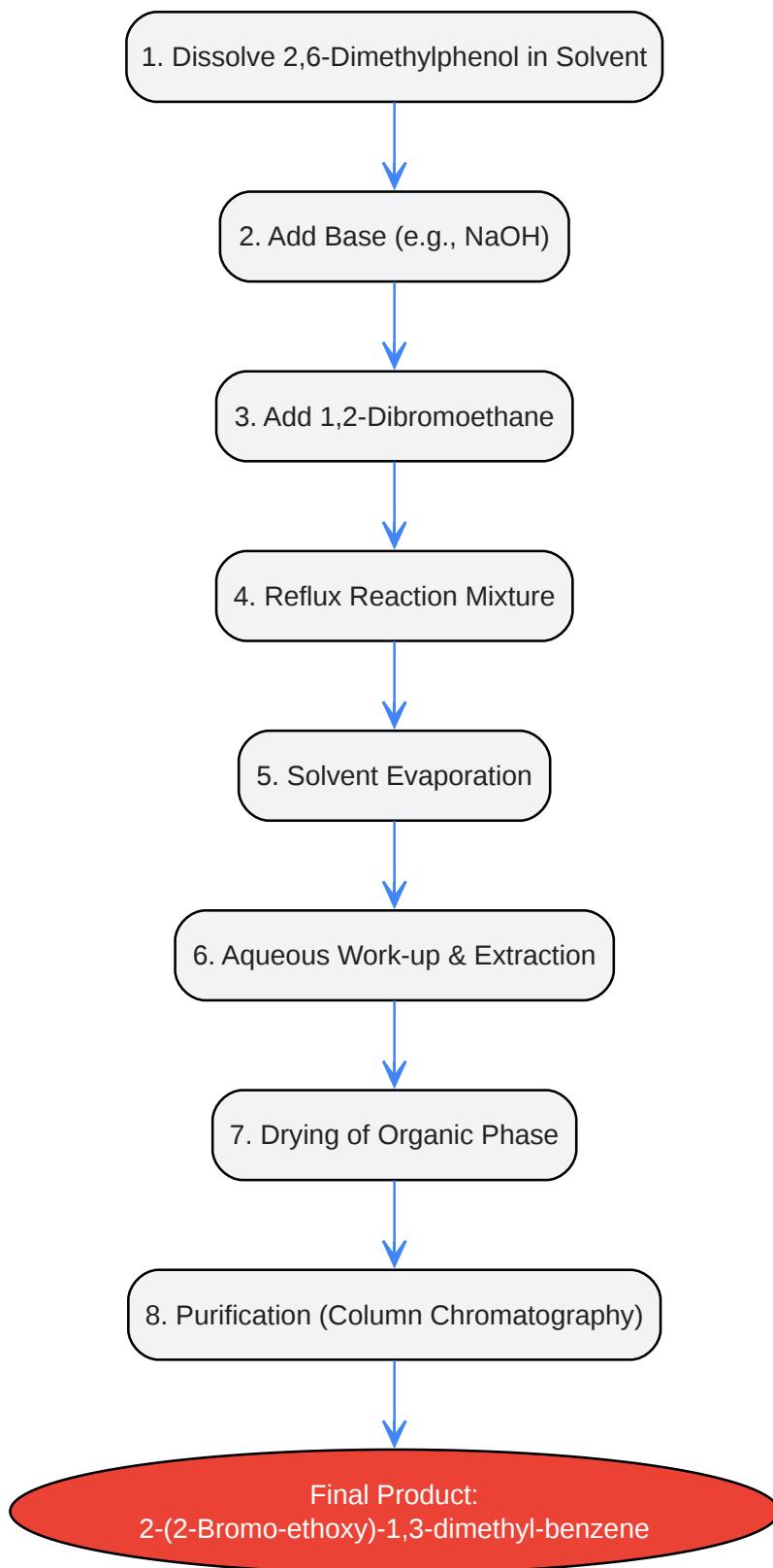
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylphenol in the chosen solvent (e.g., ethanol or acetone).
- Base Addition: Add the base (e.g., sodium hydroxide or potassium carbonate) to the solution. The mixture is typically stirred at room temperature for a period to allow for the formation of the phenoxide.[6]
- Addition of Alkylating Agent: Slowly add an excess of 1,2-dibromoethane to the reaction mixture. Using an excess of the dibromoalkane helps to minimize the formation of the bis-ether byproduct.
- Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 12 hours) to ensure the reaction goes to completion.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:

- After cooling to room temperature, remove the solvent under reduced pressure.
- Add water to the residue and extract the aqueous layer with an organic solvent such as ethyl acetate.[6]
- Combine the organic layers and wash with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[6]
- Purification:
 - Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
 - The crude product can be purified by column chromatography on silica gel to yield the pure **2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene**.[6]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.



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Caption: Step-by-step workflow for the synthesis of the target compound.

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